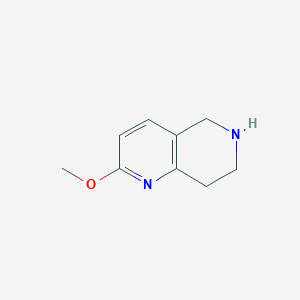

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

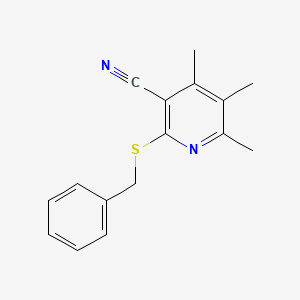

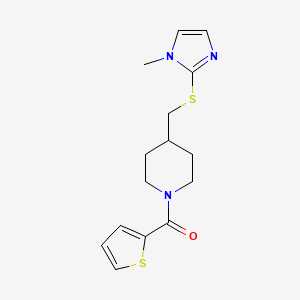

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound that belongs to the class of 1,6-naphthyridines . It is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound is pharmacologically active and has a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthalene analog of pyridine with one nitrogen atom in each ring . The InChI code for this compound is1S/C9H12N2O/c1-12-9-3-2-7-6-10-5-4-8(7)11-9/h2-3,10H,4-6H2,1H3 . Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines have been well explored by the scientific community . For instance, catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine with palladium on charcoal in ethanol gave the corresponding 1,2,3,4-tetrahydro-derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 164.21 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

- Convenient Synthesis Techniques : A study by Zlatoidský and Gabos (2009) described the synthesis of related compounds, like 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, via lithiation of 2-methylarylidene-tert-butylamines, formylation, and reductive amination, indicating similar synthetic pathways could be relevant for 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (Zlatoidský & Gabos, 2009).

- Potential in Pharmaceutical Compounds : In the context of pharmaceuticals, a related compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, was identified as a potent antagonist with potential for clinical development, suggesting similar possibilities for this compound (Hutchinson et al., 2003).

Applications in Drug Development

- Anti-Cancer Potential : A novel naphthyridine derivative, closely related to this compound, was found to have significant anticancer activity in human malignant melanoma cells, indicating potential applications in cancer treatment (Kong et al., 2018).

- Enzyme Inhibition for Therapeutic Use : A series of hexahydro-1,6-naphthyridines, structurally similar to this compound, showed inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications (Almansour et al., 2015).

Material Science and Chemistry

- Structural Studies and Disorder : Research on tetrahydronaphthalene derivatives, which include compounds like this compound, revealed insights into solid-state disorder and molecular conformations, crucial for understanding material properties (Facey et al., 1996).

Advanced Synthesis Techniques

- Cobalt-Catalyzed Cyclizations : A study demonstrated the use of cobalt-catalyzed [2 + 2 + 2] cyclizations for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, suggesting advanced synthesis methods that could be applicable to this compound (Zhou et al., 2007).

Safety and Hazards

The safety information for 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for the study of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine and other 1,6-naphthyridines involve further exploration of their synthesis and biological applications . There is a burgeoning interest in these compounds due to their pharmacological activity and potential applications in various fields . Future research may focus on correlating the synthesis of these compounds with their biological activity .

Properties

IUPAC Name |

2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-3-2-7-6-10-5-4-8(7)11-9/h2-3,10H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZTZWVJINYMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(CNCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)

![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)